Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Description
Properties
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUZEKWRALMDG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| IUPAC Name | Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
| Molecular Formula | C10H14N5Na2O8P |
| Molecular Weight | 409.20 g/mol |
| CAS Number | Not explicitly provided for disodium salt, but AMP related compounds have CAS ~ 6106-24-7 |
| Structural Features | Purine base linked to ribose sugar with phosphate group, two sodium ions neutralizing charge |
| Solubility | Water-soluble, hygroscopic |
| Biological Role | Precursor in ATP synthesis, involved in energy metabolism and cellular signaling |
Preparation Methods of this compound
Overview
The preparation of disodium adenosine 5'-monophosphate hydrate typically involves multi-step synthetic or enzymatic routes starting from adenosine or its derivatives, followed by phosphorylation and salt formation steps. The key challenges include achieving high purity, controlling the degree of hydration, and ensuring the disodium salt form.
Chemical Synthesis Routes
Phosphorylation of Adenosine
- Starting Material: Adenosine (6-aminopurin-9-yl linked to ribose)
- Phosphorylation Agents: Phosphoric acid derivatives such as phosphorus oxychloride (POCl3), phosphoramidites, or phosphorochloridates
- Reaction Conditions: Typically carried out in anhydrous solvents under controlled temperature to avoid side reactions
- Workup: Neutralization with sodium hydroxide to form the disodium salt; isolation by crystallization with controlled hydration
This classical approach is based on selective phosphorylation at the 5'-hydroxyl group of the ribose moiety, followed by conversion to the disodium salt hydrate form.
Enzymatic Synthesis
- Enzymes Used: Kinases such as adenosine kinase or nucleoside monophosphate kinases
- Process: Enzymatic phosphorylation of adenosine using ATP or other phosphate donors in aqueous buffer systems
- Advantages: High regioselectivity, mild reaction conditions, environmentally friendly
- Salt Formation: Post-reaction neutralization with sodium salts to yield the disodium salt hydrate
Enzymatic methods are preferred for their specificity and are often employed in industrial or laboratory-scale preparations for biochemical research.
Salt Formation and Hydration Control
- After phosphorylation, the acidic phosphate group is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt.
- Hydration is controlled by crystallization from aqueous solutions under specific temperature and humidity conditions to yield the hydrate form.
- Careful drying is required to maintain the hydrate without excessive loss of water or decomposition.
Analytical Data and Purity Assessment
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Characteristic peaks for purine, ribose, phosphate groups |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at 409.20 g/mol |
| High-Performance Liquid Chromatography (HPLC) | Purity and impurity profiling | Purity > 97% achievable with optimized methods |
| Infrared Spectroscopy (IR) | Functional group identification | Bands corresponding to phosphate and amine groups |
| Elemental Analysis | Composition validation | Consistent with C10H14N5Na2O8P and hydration |
Research and Optimization Results
- Studies demonstrate that phosphorylation using phosphoramidite chemistry yields higher purity and better control over regioselectivity compared to direct phosphorylation with POCl3.
- Enzymatic synthesis provides superior stereospecificity and avoids harsh reagents, though scale-up requires optimization of enzyme activity and substrate concentration.
- The disodium salt hydrate form exhibits improved solubility and stability for biochemical applications, with hydration level influencing storage and handling.
- Purification by preparative HPLC and crystallization ensures removal of side products such as diphosphates or triphosphates.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Enzymes | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Phosphorylation | Adenosine | POCl3, phosphoramidites, NaOH | Established, scalable | Harsh reagents, side reactions |
| Enzymatic Phosphorylation | Adenosine | Adenosine kinase, ATP | High specificity, mild conditions | Enzyme cost, scale-up complexity |
| Salt Formation | Phosphorylated adenosine | NaOH or Na2CO3 | Controls pH and solubility | Requires precise hydration control |
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the ribose sugar.
Substitution: The amino group on the purine base can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine derivatives, while substitution reactions can yield a variety of modified nucleotides.
Scientific Research Applications
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate is widely used in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is essential in studying nucleotide metabolism and enzyme interactions.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of nucleic acid-based products and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for enzymes involved in nucleotide metabolism, leading to the formation of various biologically active molecules. It can also inhibit certain enzymes, thereby affecting cellular processes and pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate hydrate.
- Molecular Formula : C₁₀H₁₄N₅Na₂O₁₁P₂ (anhydrous basis) .
- CAS No.: 16178-48-6 .
- Common Name: Adenosine 5'-diphosphate (ADP) disodium salt hydrate.
Structure and Function :
ADP is a nucleotide comprising adenine, ribose, and two phosphate groups. The disodium salt hydrate form enhances solubility for biochemical applications. ADP is central to cellular energy metabolism, acting as a substrate for ATP synthesis via oxidative phosphorylation and glycolysis .
Comparison with Similar Compounds
ADP vs. ATP Disodium Salt Hydrate
Structural Insight : ATP’s third phosphate group enables higher energy storage (~7.3 kcal/mol released upon hydrolysis) compared to ADP .
ADP vs. AOPCP (CD73 Inhibitor)
Research Highlight: AOPCP’s resistance to hydrolysis makes it valuable in blocking extracellular adenosine generation, a key immunosuppressive pathway in tumors .
ADP vs. Guanosine 5'-Monophosphate (GMP) Disodium Salt
Key Difference : GMP’s guanine base alters receptor specificity (e.g., binds to guanylate cyclase) .
ADP vs. Modified ADP Analogs (e.g., 2-APTA-ADP)
Note: The sulfanyl group in 2-APTA-ADP enhances stability and modifies interaction with platelet receptors .
ADP vs. Cyclic AMP Analogs
Therapeutic Potential: The cyclic analog’s resistance to enzymatic degradation makes it a candidate for cancer therapy .
ADP vs. NADH Disodium Salt
Key Insight : NADH’s role in redox reactions (e.g., electron transport chain) contrasts with ADP’s energy transfer focus .
Biological Activity
Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate is a complex organic compound that holds significant potential in various biological applications. This article provides an in-depth exploration of its biological activity, synthesis methods, and implications in cellular processes.
Chemical Structure and Properties
The compound features a disodium phosphate moiety linked to a purine derivative, specifically an aminopurine structure. The IUPAC name for this compound is disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;hydrate. Its molecular formula is with a molecular weight of approximately 451.22 g/mol .
The biological activity of this compound can be attributed to its structural similarity to nucleotides and nucleosides. Compounds containing purine structures are known to play crucial roles in:
- Energy Transfer : Similar to ATP, the compound may participate in energy metabolism.
- Cellular Signaling : It could act as a signaling molecule akin to cAMP.
- Nucleotide Synthesis : It may serve as a substrate for enzymes involved in nucleotide synthesis .
Preliminary Studies
Initial studies suggest that this compound influences cellular pathways associated with purine metabolism. For instance, it has been shown to impact the activity of enzymes involved in nucleotide synthesis and may modulate cellular responses to metabolic changes .
Study on Nucleotide Metabolism
In a study examining the effects of various purine derivatives on cellular metabolism, this compound was found to enhance nucleotide synthesis in cultured cells. The researchers noted increased levels of ATP and other nucleotides in response to treatment with the compound at concentrations ranging from 10 µM to 100 µM .
Impact on Cellular Signaling Pathways
Another investigation focused on the role of this compound in modulating signaling pathways. The study revealed that treatment with this compound resulted in enhanced activation of protein kinase pathways, suggesting its potential as a signaling molecule .
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Phosphorylation Reactions : Utilizing phosphoric acid derivatives to introduce the phosphate group.
- Nucleophilic Substitution : Employing hydroxymethyl groups for nucleophilic attack on electrophiles .
- Enzymatic Methods : Using specific enzymes to facilitate the incorporation of the phosphate group into the sugar moiety.
Each method requires precise control over reaction conditions to ensure high yield and purity of the final product.
Potential Applications
The unique properties of this compound suggest various applications:
- Pharmaceuticals : As a potential therapeutic agent targeting metabolic disorders.
- Biotechnology : In enzyme assays or as a substrate for biochemical reactions.
Q & A
Q. How can researchers verify the structural integrity of ADP disodium salt hydrate in synthetic batches?
Methodological Answer:
- Spectroscopic Analysis : Use - and -NMR to confirm the purine ring, ribose moiety, and phosphate groups. Compare chemical shifts with reference data (e.g., δ ~8.3 ppm for purine protons) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to observe the molecular ion peak at m/z 427.0 (disodium ADP, anhydrous) and confirm hydration via isotopic patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry at the ribose C2', C3', and C5' positions .
Q. What methodologies are recommended for assessing purity in ADP disodium salt hydrate?
Methodological Answer:
- Spectrophotometric Purity : Measure absorbance at 260 nm (ε = 15,000 Mcm) in pH 7.0 buffer. Deviations >2% indicate contamination with ATP or degraded products .
- HPLC Analysis : Use a C18 column with a mobile phase of 50 mM KHPO (pH 6.5) and 5% methanol. Retention time ~8.2 min for ADP (vs. 10.1 min for ATP) .
- Elemental Analysis : Confirm sodium content (theoretical: ~9.75% Na) via inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Q. How should researchers handle solubility and stability challenges during experimental preparation?
Methodological Answer:
Advanced Research Questions
Q. How can ADP disodium salt hydrate be utilized in studying ecto-5'-nucleotidase (CD73) inhibition kinetics?
Methodological Answer:
- Competitive Binding Assays : Co-incubate ADP (1–100 μM) with CD73 and a fluorogenic substrate (e.g., MESG). Calculate using the Cheng-Prusoff equation .
- IC Determination : Perform dose-response curves in DMEM buffer (pH 7.4, 37°C). ADP typically shows IC >500 μM due to weak binding vs. AOPCP (IC ~0.1 μM) .
- Data Interpretation : Address variability by standardizing divalent cation concentrations (Mg vs. Ca) to resolve contradictory inhibition profiles .
Q. What experimental designs are optimal for probing ADP’s role in nucleotide-protein interactions (e.g., ATPases)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Titrate ADP (0.5–5 mM) into ATPase solutions (e.g., P-type ATPases) to measure binding enthalpy (ΔH) and stoichiometry (n). Correct for heat of dilution .
- Molecular Dynamics Simulations : Use ADP’s phosphorylated conformation (PDB ID: 1SU4) to model interactions with Mg-binding pockets in ATPases .
- Mutagenesis Studies : Replace conserved residues (e.g., Lys/Arg in Walker A motifs) to assess ADP’s binding entropy vs. ATP .
Q. How can researchers resolve discrepancies in ADP’s cytotoxic effects across cell lines?
Methodological Answer:
- Metabolic Profiling : Quantify intracellular ADP/ATP ratios via luciferase-based assays. Apoptotic thresholds vary (e.g., ADP/ATP >1.5 in Jurkat vs. >2.0 in HeLa) .
- Receptor Specificity : Differentiate ADP’s effects via P2Y (pro-apoptotic) vs. P2Y (anti-apoptotic) receptors using siRNA knockdown .
- Controlled Oxygenation : Hypoxia (1% O) amplifies ADP’s cytotoxicity due to impaired mitochondrial salvage pathways .
Q. What computational strategies validate ADP’s conformational dynamics in solution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
